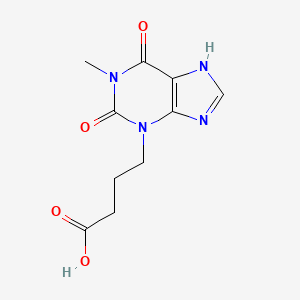
4-(1-Methyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)butanoic acid
Cat. No. B8738012
Key on ui cas rn:
69150-38-5
M. Wt: 252.23 g/mol
InChI Key: SHSDGDIOAXTJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04156081
Procedure details


An oily suspension of 1-methyl-3(carboethoxypropyl)-7-(pivaloyloxymethyl)xanthine (508 mg) in 2 N NaOH(36.2 ml) was heated under nitrogen at 95°-100° for 2 hrs. The oil dissolved and the reaction was shown to be complete by TLC. After cooling the reaction mixure, it was acidified to pH 2-3 with 15 ml 12% hydrochloric acid and the solution extracted with 3×5 ml chloroform to remove the pivalic acid. After washing the chloroform extracts with 5 ml 0.5 N HCl, the aqueous solutions were combined and stripped to dryness and the residue dried in vacuo at room temperature. The crude product was dissolved in about 22 ml hot water, decolorized and concentrated to 15 ml, at which time 159 mg of a crystalline product was obtained upon cooling. m.p. 220°-221°.
Name
1-methyl-3(carboethoxypropyl)-7-(pivaloyloxymethyl)xanthine
Quantity
508 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[N:9](COC(=O)C(C)(C)C)[CH:8]=[N:7][C:6]=2[N:5]([CH2:21][CH2:22][CH2:23][C:24]([O:26]CC)=[O:25])[C:3]1=[O:4].Cl>[OH-].[Na+]>[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[NH:9][CH:8]=[N:7][C:6]=2[N:5]([CH2:21][CH2:22][CH2:23][C:24]([OH:26])=[O:25])[C:3]1=[O:4] |f:2.3|
|
Inputs


Step One
|
Name
|
1-methyl-3(carboethoxypropyl)-7-(pivaloyloxymethyl)xanthine
|
|
Quantity
|
508 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=O)N(C=2N=CN(C2C1=O)COC(C(C)(C)C)=O)CCCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
36.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated under nitrogen at 95°-100° for 2 hrs
|
|
Duration
|
2 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixure, it
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted with 3×5 ml chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the pivalic acid
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue dried in vacuo at room temperature
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was dissolved in about 22 ml hot water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
decolorized and concentrated to 15 ml, at which time 159 mg of a crystalline product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C(=O)N(C=2N=CNC2C1=O)CCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
